molecular formula C4H9F2N B13232956 4,4-Difluorobutan-2-amine

4,4-Difluorobutan-2-amine

Cat. No.: B13232956
M. Wt: 109.12 g/mol
InChI Key: AAOJRPSNKWSTFL-UHFFFAOYSA-N
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Description

4,4-Difluorobutan-2-amine (C₄H₉F₂N) is a fluorinated secondary amine characterized by two fluorine atoms at the C4 position and an amine group at the C2 position. Its hydrochloride salt (CID 20766333) is a stable derivative commonly used in pharmaceutical and agrochemical research. Key structural features include:

  • Molecular Formula: C₄H₉F₂N
  • SMILES: CC(CC(F)F)N
  • InChIKey: AAOJRPSNKWSTFL-UHFFFAOYSA-N
    The fluorine atoms enhance electronegativity and influence molecular interactions, making the compound valuable in drug design for modulating lipophilicity and metabolic stability.

Properties

IUPAC Name

4,4-difluorobutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N/c1-3(7)2-4(5)6/h3-4H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOJRPSNKWSTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorobutan-2-amine typically involves the introduction of fluorine atoms into a butane chain followed by the incorporation of an amine group. One common method involves the reduction of difluorobenzyl acetate to obtain hemiacetal, which is then catalyzed with organic acid and reacted with ylide phosphorous salt to produce difluorobenzyl crotonic ester. This ester is hydrolyzed under basic conditions to yield difluorobenzyl butenoic acid, which is then catalytically hydrogenated to form 4,4-difluorobenzyl butyrate. The final step involves directing this compound with Evans’ chiral auxiliaries to obtain chiral azides, which are then hydrogenated and protected with amino acids to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of catalytic hydrogenation and chiral auxiliaries ensures the production of optically pure compounds, which are essential for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorobutan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure selective reactivity .

Major Products Formed

Major products formed from these reactions include various fluorinated derivatives, amine-modified compounds, and other functionalized molecules that retain the core structure of this compound .

Mechanism of Action

The mechanism of action of 4,4-Difluorobutan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug design. The pathways involved often include modulation of enzyme activity and receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

4,4-Difluorobutan-1-amine Hydrochloride

  • Molecular Formula : C₄H₉F₂N (identical to 4,4-difluorobutan-2-amine)
  • Key Differences: Amine Position: The amine group is at C1 instead of C2. Patent Activity: 71 patents (vs. 1 patent for the C2 isomer), indicating greater industrial interest .

4,4,4-Trifluorobutan-2-amine

  • Molecular Formula : C₄H₈F₃N
  • Key Differences :
    • Fluorine Substitution : Three fluorines at C4 (vs. two in this compound).
    • Molecular Weight : 127.109 g/mol (vs. 109.07 g/mol for C₄H₉F₂N) .

      The additional fluorine increases electronegativity and may improve binding affinity in receptor-targeted applications but could reduce metabolic stability due to higher halogen content.

4-(2,6-Difluorophenyl)butan-2-amine Hydrochloride

  • Molecular Formula : C₁₀H₁₄ClF₂N
  • Key Differences :
    • Substituent : A 2,6-difluorophenyl group replaces the C4 fluorines.
    • Applications : Used in research for its aromatic ring, which enhances π-π stacking interactions in drug-receptor binding .
  • Purity : ≥95% (commercially available for specialized studies) .

Data Table: Comparative Properties

Compound Molecular Formula Fluorine Positions Amine Position Patent Count Key Applications
This compound C₄H₉F₂N C4 C2 1 Drug intermediates
4,4-Difluorobutan-1-amine HCl C₄H₉F₂N C4 C1 71 Industrial synthesis
4,4,4-Trifluorobutan-2-amine C₄H₈F₃N C4 C2 N/A Specialty chemicals
4-(2,6-DFP)butan-2-amine HCl C₁₀H₁₄ClF₂N Phenyl C2, C6 C2 N/A Pharmacological research

Research Findings and Trends

  • Patent Disparity : The 71 patents for 4,4-difluorobutan-1-amine HCl highlight its dominance in industrial applications, likely due to optimized synthetic scalability or receptor compatibility .
  • Fluorine Impact : Increasing fluorine atoms (e.g., trifluoro vs. difluoro) correlates with higher molecular weight and altered electronic properties, influencing drug solubility and target engagement .
  • Aromatic vs. Aliphatic : The phenyl-substituted analogue (C₁₀H₁₄ClF₂N) demonstrates the trade-off between aromatic interactions and increased structural complexity .

Biological Activity

4,4-Difluorobutan-2-amine is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound is an amine derivative characterized by the presence of two fluorine atoms at the 4-position of a butan-2-amine backbone. Its chemical structure can be represented as follows:

F2CC(NH2)CC\text{F}_2\text{C}-\text{C}(\text{NH}_2)-\text{C}-\text{C}

The synthesis of this compound typically involves the reaction of difluorobutane with amine derivatives under controlled conditions to ensure the introduction of the amino group at the correct position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20 to 28 µg/mL, comparable to standard antibiotics like ciprofloxacin .

Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus20Ciprofloxacin (18)
Escherichia coli24Ciprofloxacin (20)
Pseudomonas aeruginosa28Ciprofloxacin (20)

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, demonstrating IC50 values in the range of 0.69 to 22 mM across different types of cancer cells. The mechanism of action is believed to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation .

Cancer Cell Line IC50 (mM)
MCF-70.69
A5491.5
Huh722

Case Studies

  • Antimicrobial Efficacy : A case study published in Frontiers in Chemistry highlighted the antimicrobial properties of various amine derivatives, including this compound. The study utilized disk diffusion methods and reported substantial inhibition zones against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another significant study focused on the anticancer potential of amine compounds, including this compound. The research indicated that compounds with similar structures exhibited promising results in inhibiting tumor growth in vitro and suggested further investigation into their mechanisms .

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